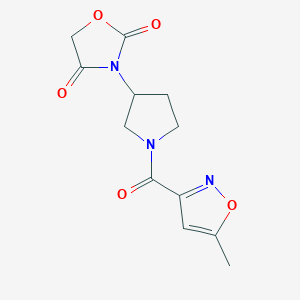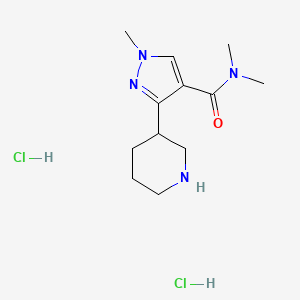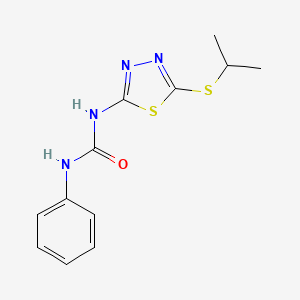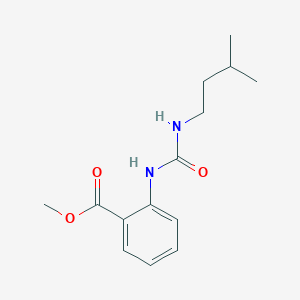![molecular formula C19H29N7O3S B2991004 1-(methylsulfonyl)-N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)piperidine-4-carboxamide CAS No. 1171621-46-7](/img/structure/B2991004.png)
1-(methylsulfonyl)-N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(methylsulfonyl)-N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)piperidine-4-carboxamide is a synthetic organic compound known for its multifaceted applications in various fields of research, including chemistry, biology, medicine, and industry. This compound is characterized by a complex molecular structure, which contributes to its unique chemical properties and potential therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(methylsulfonyl)-N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)piperidine-4-carboxamide typically involves multi-step procedures that include the formation of key intermediates and the final coupling reactions. Typical starting materials include substituted piperidines and pyrazolo[3,4-d]pyrimidine derivatives, with reactions often carried out under controlled conditions using catalysts and solvents to achieve desired yields and purity.
Industrial Production Methods: For large-scale production, the synthesis process is optimized for efficiency and cost-effectiveness. Industrial production involves the use of automated reactors, continuous flow systems, and strict quality control measures to ensure the consistency and scalability of the compound.
Chemical Reactions Analysis
Types of Reactions: 1-(methylsulfonyl)-N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)piperidine-4-carboxamide undergoes various chemical reactions including:
Oxidation: This reaction typically involves the addition of oxygen or removal of hydrogen, resulting in the formation of oxidized products.
Reduction: A reverse of oxidation, involving the addition of hydrogen or removal of oxygen, leading to reduced forms of the compound.
Substitution: Reactions where a functional group in the molecule is replaced by another group under specific conditions, facilitated by catalysts or reagents.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reducing Agents: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Catalysts: Transition metal catalysts, such as palladium (Pd) and platinum (Pt), are often used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions employed. These may include oxidized derivatives, reduced analogs, and various substituted compounds, each exhibiting distinct chemical and physical properties.
Scientific Research Applications
1-(methylsulfonyl)-N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)piperidine-4-carboxamide is employed in diverse scientific research applications:
Chemistry: It serves as a key intermediate in organic synthesis and chemical research, aiding the development of new synthetic pathways and methodologies.
Biology: The compound is utilized in biochemical assays and studies to understand biological processes and molecular interactions.
Medicine: Preliminary research suggests potential therapeutic applications, including as a target for drug discovery and development, owing to its ability to modulate specific biological pathways.
Industry: Its unique chemical properties make it useful in various industrial processes, including the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-(methylsulfonyl)-N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)piperidine-4-carboxamide involves interactions with specific molecular targets and pathways. These may include:
Molecular Targets: The compound may bind to certain proteins or receptors, influencing their activity and downstream signaling cascades.
Pathways Involved: It can modulate key biochemical pathways, including those involved in cell signaling, proliferation, and metabolism.
Comparison with Similar Compounds
1-(methylsulfonyl)-N-(2-(4-piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)piperidine-4-ethanamide
1-(methylsulfonyl)-N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)piperidine-4-amine
1-(methylsulfonyl)-N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)piperidine-4-phenylamide
These similar compounds may share some structural elements or functional groups, but they differ in their overall configurations, leading to variations in their chemical and biological properties.
Properties
IUPAC Name |
1-methylsulfonyl-N-[2-(4-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N7O3S/c1-30(28,29)25-10-5-15(6-11-25)19(27)20-7-12-26-18-16(13-23-26)17(21-14-22-18)24-8-3-2-4-9-24/h13-15H,2-12H2,1H3,(H,20,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEMWASWDUCGVLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NCCN2C3=C(C=N2)C(=NC=N3)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N7O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(5-Amino-4-methylpyridin-2-yl)oxy]benzonitrile](/img/structure/B2990921.png)
![N-[1-(4-Chlorophenyl)-2-methylpropyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2990923.png)
![2-[2-[(Z)-2-cyano-3-(2,6-dimethylanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2990924.png)







![ethyl8-amino-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylatedihydrochloride](/img/structure/B2990937.png)


![2-(benzo[d][1,3]dioxol-5-yl)-7-ethoxy-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2990944.png)
